Home > Products > Building Blocks P18410 > 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine - 4571-65-7

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Catalog Number: EVT-404187
CAS Number: 4571-65-7
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” is a pyrimidine-based compound . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” is represented by the InChI code: 1S/C6H6F3N3/c1-3-2-4 (10)12-5 (11-3)6 (7,8)9/h2H,1H3, (H2,10,11,12) . The molecular weight of this compound is 177.13 .

Molecular Structure Analysis

Computational methods, such as density functional theory (DFT) calculations, can be employed to predict the molecule's optimized geometry, electronic structure, and other relevant properties [].

Mechanism of Action

For example, some pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase [], while others act as antagonists or agonists of specific receptors. Further research is necessary to elucidate the specific biological targets and mechanisms of action of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Applications
  • Medicinal Chemistry: Given the importance of pyrimidine derivatives in drug discovery, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine could serve as a valuable building block or scaffold for designing novel therapeutic agents. Its unique substitution pattern could contribute to desirable pharmacological properties, such as improved potency, selectivity, or pharmacokinetic profiles [, , , , ].

  • Agricultural Chemistry: Pyrimidine derivatives are widely employed in agriculture as herbicides, fungicides, and insecticides. 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine could be investigated for potential pesticidal activity [, , , ].

Future Directions
  • Comprehensive Characterization: Utilizing a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate the molecule's structure, conformation, and other physicochemical properties [, , ].

  • Biological Activity Screening: Conducting systematic screening against a panel of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications [, , ].

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of structurally related analogs to establish SAR trends and optimize the desired biological activity [, , , ].

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

  • Compound Description: This compound is a pyrimidine derivative characterized by the presence of a methoxyphenyl, phenyl, and trifluoromethylphenyl group attached to the pyrimidine ring. It exists in two polymorphic forms (A and B) that differ in the rotation of the methoxyphenyl ring. [] This compound also exhibits intramolecular and intermolecular hydrogen bonding, leading to dimer formation and π-π stacking interactions. []

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one

  • Compound Description: This compound serves as a starting material for synthesizing various pyrimidine derivatives, including those with anticonvulsant activity. [] It possesses a thioxo group at the 2-position of the pyrimidine ring, which can be alkylated to introduce different substituents. []

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

  • Compound Description: This compound acts as an intermediate in synthesizing two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives with antitumor activity. [] It features a chlorine atom at the 4-position, which undergoes nucleophilic substitution with various amines. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This group of compounds features a pyrimidine ring substituted with a (6-(trifluoromethyl)pyridin-2-yl)amino group at the 4-position and various aryl or heteroaryl groups at the 2- and/or 6-positions. [] The synthesis involves initial substitution on dichloropyrimidines followed by Suzuki coupling reactions. []

5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4)

  • Compound Description: This compound, belonging to a series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety, exhibits significant acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen. []

5-Bromo-6-methyl-2-morpholinepyrimidinium-4-amine pyridine-2,6-dicarboxylate

  • Compound Description: This compound serves as a ligand (bmmpaH) in the synthesis of various metal coordination compounds, including those with iron(III) and cobalt(II). [] It features a morpholine group at the 2-position and a pyridine-2,6-dicarboxylate counterion. []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class known for its pharmacological activities. [] It is selectively synthesized via nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

  • Compound Description: This compound represents an optimized multikinase inhibitor with potent activity against Src, KDR, and kinases involved in the MAPK signaling pathway, demonstrating promising anti-triple-negative breast cancer (TNBC) activities both in vitro and in vivo. []
  • Compound Description: This series of compounds, synthesized via efficient microwave-assisted processes, represent bioisosteric analogues of MPC-6827, an anticancer agent. These derivatives displayed antiproliferative activity against HT-29 and Caco-2 human colorectal cancer cell lines. []

(R)-3,(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound, along with its (S)-enantiomer, represents a pair of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives synthesized as potential antitumor agents. [] The (R)-enantiomer displays higher antitumor activity against MCF-7 cells compared to gefitinib. []

5,5′‐(Ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines)

  • Compound Description: This group of compounds, along with their cyclized products, were investigated as potential 15-lipoxygenase (15-LO) inhibitors. [] They feature a bis-pyrimidine structure linked by an ethane bridge, with each pyrimidine ring bearing a tertiary amino group at the 2-position and a thiotriazole substituent at the 4-position. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • Compound Description: These derivatives demonstrate potent and selective inhibition of NF-κB inducing kinase (NIK), making them potential candidates for treating psoriasis. [] They feature a pyrrolo[2,3-d]pyrimidin-4-amine core with various substituents, including compound 12f, which exhibits improved pharmacokinetic properties and efficacy in inhibiting interleukin 6 secretion compared to a previous compound. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound, synthesized via a simple coupling reaction, also utilizes a pyrrolo[2,3-d]pyrimidin-4-amine core. [] It features a (3-(4-chlorophenoxy)benzyl)amino substituent at the 4-position. []

6-Methyl-2-thiouracil

  • Compound Description: This compound, an antithyroid drug also known as MTU, serves as a cocrystal former with various coformers, including 2,4-diaminopyrimidine and 6-amino-3H-isocytosine. [] The resulting cocrystals exhibit different hydrogen-bonding patterns and packing arrangements depending on the coformer used. []

4-(Trifluoromethyl)pyrimidin-2(1H)-ones

  • Compound Description: These compounds are used to generate O-alkyl derivatives, which have potential applications in various fields. Research indicates that 4-(trifluoromethyl)pyrimidin-2(1H)-ones unsubstituted at the 6-position can react with acetone at either the C=N or C=C bond depending on the reaction conditions and catalyst used. []

3‐Hydroxy‐6‐methyl‐2‐[4‐(2‐trifluoromethyl‐phenyl)‐piperazin‐1‐ylmethyl]‐4H‐pyran‐4‐one (3i)

  • Compound Description: This compound, a 3-hydroxy-6-methyl-4H-pyran-4-one derivative, was found to be the most active in the subcutaneous Metrazol (scMet) test for anticonvulsant activity. []

2-[(4-||4-(Diethylamino)-i-methylbutyl] amino||-6-methyl-2-pyrirnidinyl)amino] benzimidazoles (VII)

  • Compound Description: This group of benzimidazole derivatives exhibits antimalarial activity, with some compounds demonstrating significant potency against Plasmodium berghei and Plasmodium gallinaceum. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: This compound displays exceptional fungicidal activities against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of several commercial fungicides, and exhibits low toxicity to rats. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: This compound acts as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a role in tumorigenesis and cancer cell survival. []

N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Compound Description: This pyrimidine derivative exists in two polymorphic forms, differing in their intermolecular interaction modes and packing arrangements. []

5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

  • Compound Description: This compound crystallizes with two symmetry-independent molecules (A and B) in its asymmetric unit, exhibiting intramolecular and intermolecular hydrogen bonding and π-π stacking interactions. []

3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and their Cyclized Products

  • Compound Description: This series of compounds was designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LO). [] They are structurally characterized by two pyrimidine rings linked by a thiotriazole unit, with each pyrimidine bearing a tertiary amino group at the 2-position. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003, a novel small molecule, acts as a selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. [] It displays high affinity for CRF1 receptors in various regions of the rat brain and inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

  • Compound Description: This class of compounds demonstrated exceptional binding affinity and ligand efficiency as adenosine A2A receptor antagonists, indicating their potential for treating Parkinson's disease. []
  • Compound Description: This series of compounds, synthesized via acid-catalyzed cyclocondensation, were evaluated for their antimicrobial activity. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib, a small-molecule VEGFR-2 inhibitor, was specifically designed for topical ocular delivery as a potential therapy for neovascular age-related macular degeneration. [] It demonstrated potent activity in rodent models of choroidal neovascularization (CNV) with limited systemic exposure. []

4-Chlorobenzaldehyde (2-Trifluoromethyl-5,6,7,8- tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4 -yl)hydrazone Monohydrate

  • Compound Description: This compound, synthesized via a condensation reaction, exhibits promising fungicidal activity against Fusarium oxysporium f.sp.vasinfectum and Dothiorella gregaria. [] Its crystal structure reveals a nearly planar molecule with intermolecular hydrogen bonding and π-π stacking interactions. []

6-Methyl-9-carbamoyltetrahydro-4H-pyrido[1,2-α]pyrimidin-4-ones

  • Compound Description: This group of compounds exists in equilibrium between cis- and trans-imine isomers, as demonstrated by 1H, 13C, and 15N NMR spectroscopy. []

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound adopts a specific conformation stabilized by an intramolecular C—H⋯π interaction. [] Its crystal structure reveals intermolecular N—H⋯S and N—H⋯O hydrogen bonds, forming dimers and chains. []

1-(6-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydro-3-Pyrimidinyl)Acetyl-4-Alkyl(Aryl)Thiosemicarbazides

  • Compound Description: This class of compounds can undergo cyclization reactions to yield either 4-alkyl-1,2,4-triazole-2-thiones or 4-amino-1,3,4-thiadiazoles, depending on the reaction conditions. []

Properties

CAS Number

4571-65-7

Product Name

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

IUPAC Name

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12)

InChI Key

DPJHXJVFHPVGKF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C(F)(F)F)N

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.